molecular formula C10H8N4O3S B11551322 N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11551322
M. Wt: 264.26 g/mol
InChI Key: KTJUGKNFZGGFIC-UHFFFAOYSA-N
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Description

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C10H8N4O3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitrophenyl group attached to a thiadiazole ring, which is further connected to an acetamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of the nitrophenyl group and the thiadiazole ring, which imparts distinct biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C10H8N4O3S/c1-6(15)11-10-13-12-9(18-10)7-2-4-8(5-3-7)14(16)17/h2-5H,1H3,(H,11,13,15)

InChI Key

KTJUGKNFZGGFIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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